molecular formula C7H9BrO2 B15069147 Methyl 3-bromocyclopent-1-enecarboxylate CAS No. 952606-61-0

Methyl 3-bromocyclopent-1-enecarboxylate

Cat. No.: B15069147
CAS No.: 952606-61-0
M. Wt: 205.05 g/mol
InChI Key: KDTZPKZELAZUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromocyclopent-1-enecarboxylate is an organic compound with the molecular formula C7H9BrO2 It is a brominated derivative of cyclopentene carboxylate, characterized by the presence of a bromine atom at the third position of the cyclopentene ring and a methyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromocyclopent-1-enecarboxylate typically involves the bromination of cyclopentene derivatives. One common method is the bromination of methyl cyclopent-1-enecarboxylate using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromocyclopent-1-enecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-), leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclopentene carboxylate.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

    Reduction: Formation of cyclopentene carboxylate.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-bromocyclopent-1-enecarboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functionalized polymers and materials with unique properties.

    Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 3-bromocyclopent-1-enecarboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the target enzyme. The bromine atom and ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chlorocyclopent-1-enecarboxylate: Similar structure with a chlorine atom instead of bromine.

    Methyl 3-fluorocyclopent-1-enecarboxylate: Contains a fluorine atom at the third position.

    Methyl 3-iodocyclopent-1-enecarboxylate: Features an iodine atom at the third position.

Uniqueness

Methyl 3-bromocyclopent-1-enecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.

Properties

CAS No.

952606-61-0

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

methyl 3-bromocyclopentene-1-carboxylate

InChI

InChI=1S/C7H9BrO2/c1-10-7(9)5-2-3-6(8)4-5/h4,6H,2-3H2,1H3

InChI Key

KDTZPKZELAZUIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(CC1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.